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Compound of Interest

Compound Name: 6-Hydroxyquinoline

Cat. No.: B046185 Get Quote

This guide provides a comprehensive overview of the fundamental chemistry of 6-
hydroxyquinoline, tailored for researchers, scientists, and professionals in drug development.

It covers its chemical and physical properties, spectroscopic data, synthesis protocols, and key

chemical behaviors, presenting quantitative data in structured tables and illustrating complex

processes with clear diagrams.

Chemical and Physical Properties
6-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline. It

is characterized by a quinoline structure with a hydroxyl group substituted at the 6-position.

This substitution pattern imparts specific chemical reactivity and physical properties to the

molecule.

Table 1: Physicochemical Properties of 6-Hydroxyquinoline
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Property Value Source(s)

CAS Number 580-16-5 [1][2]

Molecular Formula C₉H₇NO [1][2]

Molecular Weight 145.16 g/mol [1][2]

Appearance
White to light yellow or beige to

gray crystalline powder
[2][3]

Melting Point 188-190 °C [3]

Boiling Point 360 °C (estimated) [4]

Solubility

Almost insoluble in water.

Slightly soluble in DMSO and

methanol. Soluble in ethanol

and ether.

[2][3]

pKa (at 20 °C) 5.15, 8.90 [2][3]

Spectroscopic Data
The structural features of 6-hydroxyquinoline can be elucidated through various

spectroscopic techniques.

UV-Vis Spectroscopy
The ultraviolet-visible spectrum of 6-hydroxyquinoline exhibits absorption bands

corresponding to electronic transitions within the aromatic system. The position of the

maximum absorption (λmax) can be influenced by the solvent.

Table 2: UV-Vis Absorption Data
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Solvent λmax (nm) Notes

Methanol ~310, ~370

Data for the related compound

8-hydroxyquinoline shows

absorption maxima in this

region, which can serve as an

estimate.[5]

Chloroform ~310, ~370

Data for the related compound

8-hydroxyquinoline shows

absorption maxima in this

region, which can serve as an

estimate.[5]

DMSO ~318

Data for the related compound

8-hydroxyquinoline shows an

absorption peak in this region.

[6]

Infrared (IR) Spectroscopy
The IR spectrum of 6-hydroxyquinoline displays characteristic absorption bands for its

functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

3550–3200 (broad) O-H stretch Phenolic hydroxyl group

3100–3000 C-H stretch Aromatic C-H

1600–1585 C=C stretch Aromatic ring

1500–1400 C=C stretch Aromatic ring

~1581 C=N stretch Quinoline ring

~1300 O-H bend Phenolic hydroxyl group

1250–1000 C-O stretch Phenolic C-O
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Note: The exact positions of the peaks can vary depending on the sample preparation method.

[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

6-hydroxyquinoline.

Table 4: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Assignment
Coupling Constant
(J, Hz)

10.05 s -OH -

8.67 dd H-2 4.2, 1.7

8.14 d H-4 8.3

7.89 d H-8 8.9

7.41 dd H-3 8.3, 4.2

7.34 dd H-7 8.9, 2.6

7.17 d H-5 2.6

Source: Adapted from ChemicalBook[8]

Table 5: ¹³C NMR Spectral Data (DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

155.8 C-6

147.5 C-2

144.1 C-8a

134.2 C-4

129.5 C-8

122.3 C-3

121.9 C-4a

121.6 C-7

109.1 C-5

Source: Adapted from PubChem[1]

Synthesis of 6-Hydroxyquinoline
6-Hydroxyquinoline can be synthesized through several routes. Two common methods are

detailed below.

Synthesis from 6-Methoxyquinoline
This method involves the demethylation of 6-methoxyquinoline using a strong acid.

Experimental Protocol:

A solution of 6-methoxyquinoline (2.50 g, 15.7 mmol) in 48% aqueous hydrobromic acid (10

mL) is refluxed for 24 hours.

The reaction mixture is then cooled to room temperature.

The cooled mixture is slowly added to a stirred, saturated aqueous solution of sodium

bicarbonate (150 mL) to neutralize the acid.
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The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).

The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄).

The solvent is removed under reduced pressure to yield a solid.

The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to

afford pure 6-hydroxyquinoline.

Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines. A modified version can be

used to synthesize 6-hydroxyquinoline from p-aminophenol.

Experimental Protocol:

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer,

cautiously add concentrated sulfuric acid (e.g., 3 parts by weight) to p-aminophenol (e.g., 1

part by weight).

To this mixture, add glycerol (e.g., 3 parts by weight) and a mild oxidizing agent such as

nitrobenzene or arsenic pentoxide. Ferrous sulfate can be added as a moderator to control

the exothermic reaction.[9][10]

Heat the mixture gently. The reaction is exothermic and may become vigorous. Maintain a

controlled temperature (e.g., 130-140 °C) for several hours.[9]

After the reaction is complete, allow the mixture to cool.

Carefully dilute the mixture with water and neutralize it with a concentrated solution of

sodium hydroxide until it is alkaline.

The crude 6-hydroxyquinoline can be isolated by steam distillation or extraction.

Further purification can be achieved by recrystallization from a suitable solvent.

Chemical Reactivity and Mechanisms
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Excited-State Proton Transfer (ESPT)
6-Hydroxyquinoline is known to exhibit excited-state intramolecular proton transfer (ESIPT), a

phenomenon where a proton is transferred from the hydroxyl group to the quinoline nitrogen

upon photoexcitation. This process leads to the formation of a transient zwitterionic tautomer.[3]

[8]
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Caption: Excited-state proton transfer in 6-hydroxyquinoline.

Metal Chelation
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in 6-
hydroxyquinoline can act as a bidentate ligand to chelate metal ions. This property is

fundamental to many of its applications.[2]

Reactants Products
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Click to download full resolution via product page

Caption: Bidentate chelation of a metal ion by 6-hydroxyquinoline.

Experimental Workflows
Skraup Synthesis Workflow
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The following diagram illustrates the general experimental workflow for the Skraup synthesis of

6-hydroxyquinoline.

Start

Mix p-aminophenol,
glycerol, and H₂SO₄

Add oxidizing agent
(e.g., nitrobenzene)

Heat reaction mixture
(e.g., 130-140 °C)

Cool reaction mixture
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Purify by recrystallization

Pure 6-Hydroxyquinoline
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Caption: General workflow for the Skraup synthesis.

HPLC Analysis Workflow
This diagram outlines a typical workflow for the analysis of 6-hydroxyquinoline using High-

Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile

Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions.

Standard Solution Preparation: Prepare a stock solution of 6-hydroxyquinoline in a suitable

solvent (e.g., methanol). From this, prepare a series of calibration standards by serial

dilution.

Sample Preparation: Dissolve the sample containing 6-hydroxyquinoline in a suitable

solvent. Filter the solution through a 0.45 µm syringe filter.

HPLC System Setup:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Flow Rate: 1.0 mL/min.

Detection: UV at an appropriate wavelength (e.g., determined from the UV-Vis spectrum).

Injection Volume: 10 µL.

Analysis: Equilibrate the column with the initial mobile phase composition. Inject the

standards and the sample. A gradient elution may be used to achieve optimal separation.

Quantification: Construct a calibration curve from the peak areas of the standards.

Determine the concentration of 6-hydroxyquinoline in the sample by comparing its peak

area to the calibration curve.
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Caption: Workflow for HPLC analysis of 6-hydroxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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